(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3S/c1-11-2-4-14(22)7-17(11)24-9-13(8-23)19-25-18(10-26-19)12-3-5-15(20)16(21)6-12/h2-7,9-10,24H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDWWWLSJIPFR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a synthetic organic molecule notable for its structural complexity and potential biological activities. The presence of a thiazole ring and various substituted phenyl groups suggests that it may exhibit significant pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
This compound features:
- Thiazole Ring : A five-membered heterocyclic structure known for various biological activities, including antimicrobial and anticancer effects.
- Dichlorophenyl Group : Enhances biological interactions and has been associated with anticancer properties.
- Fluorinated Phenyl Group : The introduction of fluorine can influence the compound's lipophilicity and bioactivity.
The exact mechanism of action for This compound remains to be elucidated. However, thiazole derivatives are often involved in:
- Enzyme Inhibition : Many thiazole-containing compounds act as inhibitors for various enzymes, which can lead to reduced proliferation in cancer cells.
- Receptor Modulation : Some thiazoles have been shown to interact with nuclear receptors, influencing gene expression related to cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : Compounds structurally similar to this one have shown promising results against various cancer cell lines. For instance, studies on thiazole derivatives have indicated significant cytotoxic effects against breast cancer (MCF-7) and leukemia (MV4-11) cell lines. These studies suggest that this compound may also possess similar anticancer properties.
- Antimicrobial Properties : Thiazoles are well-documented for their antimicrobial effects. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics.
- Inflammation Modulation : Some thiazole-based compounds have been studied for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX) suggests potential therapeutic applications in inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that must be optimized for yield and purity. The general steps include:
- Formation of the thiazole ring.
- Introduction of the dichlorophenyl group.
- Coupling with the fluorinated phenyl amine.
- Finalization through nitrile formation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Group
a. 4-Methylphenyl Analog
- Compound : (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile .
- Impact : Lower polarity may enhance passive diffusion but reduce target affinity in polar binding pockets.
b. 1,3-Benzodioxol-5-yl Analog
- Compound: (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile .
- Key Differences : The benzodioxole group introduces oxygen atoms, increasing hydrogen-bond acceptor capacity.
c. 4-Bromophenyl Analog
- Compound: (2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile .
- Key Differences : Bromine’s bulkiness and polarizability may enhance halogen bonding with protein targets.
- Impact : Higher molecular weight (428.37 g/mol) could affect pharmacokinetics.
Modifications to the Thiazole Substituent
a. 4-Phenoxyphenyl Analog
- Compound: (E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile .
- Key Differences: Phenoxy group adds steric bulk and electron-rich aromaticity.
- Impact : May reduce metabolic degradation due to steric shielding of the thiazole ring.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Electronic and Steric Effects
Pharmacokinetic Considerations
- Halogen Substituents (Br, Cl) : Improve target residence time via halogen bonding .
Q & A
Synthesis and Optimization
Basic Q1: What are the key steps and reagents for synthesizing (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile? Methodological Answer: The synthesis typically involves:
- Thiazole ring formation : Reacting 3,4-dichlorophenyl isothiocyanate with α-bromoacetophenone derivatives to form the 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl intermediate .
- Acrylonitrile coupling : Condensing the thiazole intermediate with (5-fluoro-2-methylphenyl)amine via a Knoevenagel reaction. Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic bases like piperidine to facilitate the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Advanced Q2: How can reaction conditions be optimized to improve yield and stereoselectivity? Methodological Answer:
- Temperature control : Maintain 60–80°C during the Knoevenagel step to minimize side reactions (e.g., hydrolysis of the nitrile group) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance stereoselectivity .
- Solvent effects : Compare DMSO (higher polarity) vs. THF (lower polarity) to optimize reaction kinetics. Solvent choice impacts the E/Z isomer ratio .
Structural Characterization
Basic Q3: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–8.1 ppm), the thiazole C-H (δ 7.3 ppm), and the enamine proton (δ 8.5 ppm, J = 12 Hz for trans configuration) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~444.0 [M+H]⁺) .
- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Advanced Q4: What challenges arise in resolving the crystal structure via X-ray crystallography? Methodological Answer:
- Crystal growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals. The compound’s planar structure may lead to stacking issues, requiring additives like crown ethers .
- Data interpretation : Address disorder in the dichlorophenyl or fluoro-methylphenyl groups using restraints in refinement software (e.g., SHELXL) .
Biological Activity Evaluation
Basic Q5: What assays are suitable for screening the compound’s bioactivity? Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values < 1 μM suggest high potency .
- Antimicrobial activity : Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
Advanced Q6: How can the mechanism of action be elucidated for kinase inhibition? Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the target kinase on a sensor chip to measure binding kinetics (ka/kd) .
- Molecular dynamics simulations : Model the compound’s interaction with the kinase ATP-binding pocket using AutoDock Vina. Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the nitrile and amine groups .
Computational and Stability Studies
Advanced Q7: How can computational modeling predict solubility and metabolic stability? Methodological Answer:
- Solubility prediction : Use COSMO-RS to calculate logS values in aqueous buffers. The compound’s logS ≈ -4.5 suggests poor solubility, necessitating formulation with cyclodextrins .
- Metabolic stability : Simulate CYP450 metabolism (e.g., CYP3A4) using StarDrop. The fluoromethyl group reduces oxidative deamination compared to non-fluorinated analogs .
Data Contradiction Analysis
Advanced Q8: How to resolve discrepancies in reported bioactivity data across studies? Methodological Answer:
- Assay standardization : Compare cell lines (e.g., HCT-116 vs. HEK293) and incubation times (24h vs. 48h) to identify protocol-dependent variability .
- Batch analysis : Verify compound purity (>98% by HPLC) and stereochemical consistency (circular dichroism) to rule out impurities as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
